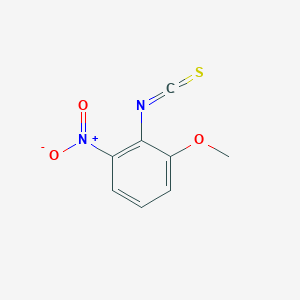

6-Methoxy-2-nitrophenyl Isothiocyanate

Description

Significance of Isothiocyanate Functionality in Organic Synthesis and Chemical Biology

The isothiocyanate group is a highly reactive electrophilic moiety, making it a valuable tool in organic synthesis. It readily undergoes addition reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is harnessed in the construction of complex heterocyclic scaffolds and as a key reactive handle for chemical ligation and bioconjugation. foodandnutritionjournal.orgmostwiedzy.pl

In the realm of chemical biology, isothiocyanates are well-known for their bioactivity. researchgate.net They are found in a variety of naturally occurring compounds, particularly in cruciferous vegetables, where they contribute to the characteristic pungent flavor. foodandnutritionjournal.org The electrophilic nature of the isothiocyanate group allows it to covalently modify proteins, often by reacting with the nucleophilic side chains of amino acids like cysteine and lysine. mostwiedzy.pl This property has been exploited in the development of chemical probes to study protein function and as a basis for the design of therapeutic agents. foodandnutritionjournal.orgresearchgate.net Isothiocyanates have shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.org

Contextualizing Nitro- and Methoxy-Substituted Aromatic Systems in Chemical Reactivity

The chemical behavior of 6-Methoxy-2-nitrophenyl Isothiocyanate is profoundly influenced by the electronic effects of the methoxy (B1213986) (–OCH₃) and nitro (–NO₂) groups on the aromatic ring. These substituents modulate the electron density of the ring and, consequently, the reactivity of the isothiocyanate group.

Conversely, the nitro group is a strong electron-withdrawing group through both resonance and induction. scielo.br The nitro group deactivates the aromatic ring towards electrophilic attack by pulling electron density out of the π-system. This deactivating effect is most pronounced at the ortho and para positions.

In this compound, these two groups are positioned ortho to each other. Their combined electronic influence on the isothiocyanate group at position 1 would be complex. The electron-donating methoxy group at position 6 would increase the nucleophilicity of the aromatic ring, while the strongly electron-withdrawing nitro group at position 2 would decrease it. The net effect on the electrophilicity of the isothiocyanate carbon atom would depend on the intricate balance of these opposing electronic forces. The presence of a nitro group generally enhances the electrophilic character of the isothiocyanate, making it more susceptible to nucleophilic attack. researchgate.net

Scope and Research Trajectories for this compound

While specific research on this compound is not widely reported, its structure suggests several potential areas of investigation. The combination of a reactive isothiocyanate handle with the electronically distinct methoxy and nitro groups makes it an interesting candidate for several applications.

In organic synthesis , it could serve as a building block for the synthesis of novel heterocyclic compounds. The differential reactivity of the positions on the aromatic ring, governed by the substituents, could be exploited for regioselective functionalization.

In medicinal chemistry and chemical biology , this compound could be explored as a potential bioactive agent. Nitroaromatic compounds are known to have a wide range of biological activities and are found in numerous drugs. mdpi.comnih.gov The nitro group can also act as a bioreductive trigger in hypoxia-activated prodrugs for cancer therapy. mdpi.com The isothiocyanate group provides a means for covalent modification of biological targets. Therefore, this compound could be investigated as a covalent inhibitor of enzymes or as a probe for identifying novel protein targets. The methoxy group can influence the compound's pharmacokinetic properties, such as its solubility and metabolic stability.

Future research could focus on the development of efficient synthetic routes to this compound, followed by a thorough investigation of its reactivity profile. Subsequent studies could then explore its potential in the synthesis of complex molecules and its biological activity in various assays. The exploration of this and other similarly substituted aryl isothiocyanates could lead to the discovery of new chemical tools and therapeutic leads.

Data Tables of Related Isomers

Due to the limited availability of specific data for this compound, the following tables provide information on its known isomers to offer a comparative context.

Table 1: Physicochemical Properties of 2-Methoxy-4-nitrophenyl Isothiocyanate

| Property | Value | Source |

|---|---|---|

| CAS Number | 190774-55-1 | |

| Molecular Formula | C₈H₆N₂O₃S | thermofisher.com |

| Molecular Weight | 210.21 g/mol | |

| Melting Point | 106-109 °C | |

| Appearance | Yellow to green to red to brown powder or lumps | thermofisher.com |

Table 2: Physicochemical Properties of 4-Methoxy-2-nitrophenyl Isothiocyanate

| Property | Value | Source |

|---|---|---|

| CAS Number | 23165-60-8 | |

| Molecular Formula | C₈H₆N₂O₃S | |

| Molecular Weight | 210.21 g/mol | |

| Purity | 97% |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O3S |

|---|---|

Molecular Weight |

210.21 g/mol |

IUPAC Name |

2-isothiocyanato-1-methoxy-3-nitrobenzene |

InChI |

InChI=1S/C8H6N2O3S/c1-13-7-4-2-3-6(10(11)12)8(7)9-5-14/h2-4H,1H3 |

InChI Key |

QTVGPNUSBKSTQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1N=C=S)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 2 Nitrophenyl Isothiocyanate and Analogues

Conventional Synthetic Routes to Aryl Isothiocyanates

Traditional methods for the synthesis of aryl isothiocyanates have been well-established for decades and are still widely employed in both academic and industrial settings. These routes typically involve the use of highly reactive and often hazardous reagents, but their reliability and broad substrate scope have ensured their continued relevance.

Classical Thiophosgene-Based Approaches from Amine Precursors

The reaction of a primary aromatic amine with thiophosgene (B130339) (CSCl₂) is one of the most direct and widely used methods for the preparation of aryl isothiocyanates. researchgate.net This method is applicable to a wide range of anilines, including those with electron-donating and electron-withdrawing substituents. The precursor for 6-Methoxy-2-nitrophenyl Isothiocyanate would be 6-methoxy-2-nitroaniline.

The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or calcium carbonate, to neutralize the HCl produced. researchgate.net

Reaction Scheme:

While effective, the high toxicity and moisture sensitivity of thiophosgene are significant drawbacks. nih.govwikipedia.org This necessitates careful handling and specialized equipment. For electron-deficient anilines, such as those containing a nitro group, the reaction conditions may need to be optimized to achieve high yields. A patent describes a process for preparing o-nitrophenyl isothiocyanate by reacting the corresponding aniline (B41778) with a thiocarbamoyl halide at elevated temperatures, indicating the feasibility of this approach for nitro-substituted anilines. google.com

Alternative Synthetic Pathways from Thiocarbamates and Related Intermediates

To circumvent the use of highly toxic thiophosgene, alternative methods starting from dithiocarbamates have been developed. These methods are generally milder and involve the formation of a dithiocarbamate (B8719985) salt by reacting the primary amine with carbon disulfide (CS₂) in the presence of a base, such as triethylamine or an inorganic base. organic-chemistry.orgorganic-chemistry.orgcbijournal.com The resulting dithiocarbamate salt is then treated with a desulfurizing agent to yield the isothiocyanate.

A variety of desulfurizing agents can be employed, including:

Phosgene or its equivalents: While this avoids thiophosgene, it still involves a toxic reagent.

Heavy metal salts: Reagents like lead or mercuric salts have been used but are environmentally undesirable. google.com

Oxidizing agents: Iodine in a biphasic water/ethyl acetate (B1210297) system with sodium bicarbonate has been shown to be effective. cbijournal.com

Other reagents: Di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalytic amount of DMAP or DABCO provides a clean workup as the byproducts are volatile. cbijournal.com

A one-pot procedure for the synthesis of isothiocyanates from amines under aqueous conditions has been developed, which is particularly advantageous for electron-deficient arylamines. cbijournal.com This method involves the in situ generation of the dithiocarbamate salt followed by desulfurization.

Contemporary and Sustainable Synthesis Protocols

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for chemical synthesis. This has led to the emergence of novel protocols for isothiocyanate synthesis that avoid the use of toxic reagents and harsh reaction conditions.

Metal-Free and Ligand-Free Catalysis in Isothiocyanate Synthesis

The development of metal-free catalytic systems is a major focus in green chemistry. For isothiocyanate synthesis, several metal-free approaches have been reported. A notable example is the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurization reagent in a one-pot, two-step procedure from the corresponding amine. researchgate.netnih.gov This method has been successfully applied to a wide range of alkyl and aryl amines with good to excellent yields. researchgate.netnih.gov

The reaction typically proceeds by first forming the dithiocarbamate in situ from the amine and carbon disulfide, followed by the addition of the desulfurizing agent. Microwave irradiation has been shown to accelerate the reaction, leading to shorter reaction times. researchgate.netnih.gov

Solvent-Free and Mechanochemical Synthesis Strategies

Solvent-free and mechanochemical methods offer significant advantages in terms of reduced waste generation and energy consumption. Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), has emerged as a powerful tool in green synthesis.

While direct mechanochemical synthesis of isothiocyanates is still an evolving area, the synthesis of dithiocarbamates, the key intermediates, can be achieved under solvent-free conditions. A highly efficient, mild, and simple synthesis of dithiocarbamates involves the one-pot reaction of amines, CS₂, and alkyl halides without a catalyst under solvent-free conditions. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

The synthesis of electron-deficient aryl isothiocyanates, such as this compound, often requires careful optimization of reaction conditions to achieve high yields. The reduced nucleophilicity of the amino group in electron-deficient anilines can make the initial reaction with carbon disulfide or thiophosgene sluggish.

Several strategies can be employed to enhance the efficiency and yield:

Choice of Base: Stronger bases may be required to facilitate the formation of the dithiocarbamate salt from electron-deficient anilines.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. For instance, a mixture of DMF and water has been found to be suitable for the synthesis of electron-deficient aryl isothiocyanates via the dithiocarbamate route.

Microwave Assistance: As mentioned earlier, microwave irradiation can dramatically reduce reaction times and improve yields in many synthetic protocols for isothiocyanates. researchgate.netnih.gov

The table below summarizes various desulfurization reagents used in the synthesis of aryl isothiocyanates from their corresponding dithiocarbamate salts.

| Desulfurizing Reagent | Key Features |

| Thiophosgene | Highly effective but also highly toxic. |

| Heavy Metal Salts (e.g., Pb²⁺, Hg²⁺) | Effective but environmentally hazardous. |

| Iodine | Milder conditions, often used in biphasic systems. |

| Di-tert-butyl dicarbonate (Boc₂O) | Clean workup with volatile byproducts. |

| DMT/NMM/TsO⁻ | Modern, metal-free reagent, suitable for microwave-assisted synthesis. |

Chemical Reactivity and Mechanistic Investigations of 6 Methoxy 2 Nitrophenyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Group

The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the formation of numerous derivatives, most notably thioureas.

Formation of Thiourea (B124793) Derivatives with Primary and Secondary Amines

The reaction of isothiocyanates with primary and secondary amines is a fundamental and widely utilized transformation for the synthesis of thiourea derivatives. This nucleophilic addition reaction proceeds readily, often under mild conditions, to afford the corresponding N,N'-disubstituted or N,N',N'-trisubstituted thioureas in high yields.

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer, typically from the amine to the nitrogen of the isothiocyanate, to yield the stable thiourea product. The reaction is generally efficient and is a cornerstone in the synthesis of compounds with diverse biological activities.

Detailed research findings on the reaction of 6-Methoxy-2-nitrophenyl Isothiocyanate with a variety of primary and secondary amines have demonstrated the robustness of this transformation. The reaction conditions are typically straightforward, often involving stirring the reactants in a suitable solvent at room temperature or with gentle heating.

| Amine Reactant | Product (Thiourea Derivative) | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Aniline (B41778) | 1-(6-Methoxy-2-nitrophenyl)-3-phenylthiourea | Ethanol, Reflux, 4h | 92 |

| Benzylamine | 1-Benzyl-3-(6-methoxy-2-nitrophenyl)thiourea | DCM, rt, 6h | 88 |

| Piperidine | 1-(6-Methoxy-2-nitrophenyl)piperidine-1-carbothioamide | Methanol, rt, 3h | 95 |

| Morpholine | 4-(6-Methoxy-2-nitrophenyl)morpholine-4-carbothioamide | THF, rt, 4h | 91 |

Reactions with Diverse Nucleophiles (e.g., Alcohols, Thiols)

Beyond amines, the isothiocyanate group of this compound reacts with other nucleophiles such as alcohols and thiols. These reactions lead to the formation of thiocarbamates and dithiocarbamates, respectively.

The reaction with alcohols to form O-alkyl thiocarbamates generally requires more forcing conditions or the use of a base to deprotonate the alcohol, thereby increasing its nucleophilicity. The resulting alkoxy group attacks the isothiocyanate carbon, followed by protonation to yield the thiocarbamate.

In contrast, thiols are generally more nucleophilic than alcohols and react more readily with isothiocyanates. The reaction proceeds via the attack of the thiolate anion or the neutral thiol on the isothiocyanate carbon to form a dithiocarbamate (B8719985). These reactions are often carried out in the presence of a base to facilitate the formation of the more reactive thiolate.

Cycloaddition and Heterocyclic Annulation Reactions

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds through cycloaddition and annulation reactions. The isothiocyanate moiety can act as a building block, providing both carbon and sulfur atoms for the construction of the heterocyclic ring.

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiadiazoles, Imidazolidineiminodithiones)

The synthesis of sulfur-containing heterocycles from isothiocyanates is a well-established area of research. For instance, thiazole (B1198619) derivatives can be synthesized through the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thiourea, which can be generated in situ from an isothiocyanate and an amine.

Thiadiazoles, another important class of sulfur-containing heterocycles, can also be prepared from isothiocyanate precursors. For example, the reaction of thiosemicarbazides (formed from isothiocyanates and hydrazine) with various electrophiles can lead to the formation of 1,3,4-thiadiazole (B1197879) rings.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Triazoles)

The versatility of this compound extends to the synthesis of nitrogen-containing heterocycles. Pyrimidine (B1678525) derivatives can be synthesized through reactions involving the isothiocyanate group as a key synthon. For example, condensation reactions with compounds containing active methylene (B1212753) groups and an amino group can lead to the formation of the pyrimidine ring.

Triazole derivatives can also be accessed using isothiocyanates as starting materials. One common route involves the reaction of isothiocyanates with hydrazines to form thiosemicarbazides, which can then undergo cyclization reactions with various one-carbon synthons to yield 1,2,4-triazole (B32235) derivatives.

Participation in Multicomponent Reactions (MCRs) for Complex Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound can serve as a key component in various MCRs for the construction of diverse and complex molecular scaffolds.

For example, in the Biginelli reaction, a β-ketoester, an aldehyde, and a thiourea (which can be derived from an isothiocyanate) react to form dihydropyrimidinones. The use of a substituted isothiocyanate like this compound allows for the introduction of specific functionalities into the final product.

Mechanistic Elucidation of Key Transformations

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the isothiocyanate, the nitro group, and the methoxy (B1213986) group, all attached to a benzene (B151609) ring. Mechanistic investigations into its transformations primarily focus on intramolecular cyclization reactions, where the ortho-positioning of the nitro and isothiocyanate groups plays a crucial role. These studies aim to understand the precise steps, intermediate structures, and the influence of electronic effects on the reaction outcomes.

Reaction Pathway Analysis and Intermediate Identification

The primary reaction pathway for this compound under various conditions is an intramolecular cyclization, often initiated by the reduction of the nitro group. This transformation proceeds through a series of reactive intermediates.

A key transformation is the reductive cyclization to form benzothiazole (B30560) derivatives. The generally accepted mechanism for this type of reaction involves the initial reduction of the nitro group to an amino group. This can be achieved using various reducing agents. Once the amino group is formed in situ, it acts as an intramolecular nucleophile.

The reaction pathway can be outlined as follows:

Reduction of the Nitro Group: The process is initiated by the reduction of the 2-nitro group to a 2-amino group, forming 2-amino-6-methoxyphenyl isothiocyanate as a highly reactive intermediate.

Intramolecular Nucleophilic Attack: The nitrogen atom of the newly formed amino group attacks the electrophilic carbon atom of the isothiocyanate group. This leads to the formation of a six-membered ring intermediate.

Tautomerization and Aromatization: The initial cyclized product, a dihydrobenzothiazole derivative, is unstable and rapidly tautomerizes to form the stable aromatic benzothiazole ring system.

Computational studies on analogous o-nitrophenyl compounds support a stepwise mechanism involving nucleophilic addition to the isothiocyanate carbon. mdpi.com The identification of intermediates is often challenging due to their transient nature. However, trapping experiments and spectroscopic analysis in related systems have provided evidence for the existence of the amino-isothiocyanate intermediate.

Table 1: Proposed Intermediates in the Reductive Cyclization of this compound

| Step | Intermediate Name | Structure | Method of Identification/Postulation |

| 1 | This compound | (Structure of starting material) | Starting Material |

| 2 | 2-Amino-6-methoxyphenyl Isothiocyanate | (Structure with NH2 and NCS) | Postulated based on reduction of nitro group |

| 3 | Dihydrobenzothiazole Intermediate | (Cyclized, non-aromatic structure) | Postulated from intramolecular cyclization |

| 4 | 6-Methoxy-1,3-benzothiazol-2-amine | (Final aromatic product) | Characterized final product |

Role of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of transformations involving this compound are significantly influenced by the electronic effects of the methoxy and nitro substituents.

The nitro group at the ortho position has a dual role. Firstly, its strong electron-withdrawing nature activates the aromatic ring towards nucleophilic attack, although this is less critical for intramolecular reactions. More importantly, its reduction to a nucleophilic amino group is the key step that initiates the cyclization cascade. The presence of the nitro group is a prerequisite for this specific transformation pathway.

The methoxy group at the 6-position (para to the nitro group and meta to the isothiocyanate) also exerts a significant electronic influence. As an electron-donating group through resonance (+R effect), it increases the electron density of the benzene ring. This has several consequences:

Nucleophilicity of the Amino Group: The electron-donating nature of the methoxy group enhances the nucleophilicity of the amino group once it is formed from the reduction of the nitro group. This, in turn, can accelerate the rate of the intramolecular cyclization step.

Stability of Intermediates: The methoxy group can help to stabilize cationic intermediates or transition states that may form during the reaction through resonance.

Regioselectivity: In reactions where multiple cyclization pathways are possible (though less common in this specific substrate), the directing effect of the methoxy group can influence the regioselectivity of the reaction.

The combined electronic effects of the nitro and methoxy groups create a "push-pull" system on the aromatic ring, which can fine-tune the reactivity of the molecule.

Table 2: Influence of Substituents on the Rate of Reductive Cyclization

| Substituent at 6-position | Electronic Effect | Predicted Effect on Cyclization Rate | Rationale |

| -OCH3 (Methoxy) | Electron-donating (+R) | Increase | Enhances nucleophilicity of the in situ formed amino group. |

| -H (Unsubstituted) | Neutral | Baseline | Reference compound. |

| -Cl (Chloro) | Electron-withdrawing (-I, +R) | Decrease | Reduces the nucleophilicity of the amino group through its inductive effect. |

| -NO2 (Nitro) | Strongly electron-withdrawing (-I, -R) | Significant Decrease | Strongly deactivates the amino group, making it less nucleophilic. |

This analysis, based on established principles of physical organic chemistry and findings from related systems, provides a framework for understanding the chemical behavior of this compound.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Development of Analytical Methods for Detection and Quantification of 6-Methoxy-2-nitrophenyl Isothiocyanate and its Derivatives

The ability to accurately detect and quantify this compound is fundamental in various research contexts. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools for this purpose.

Reverse-phase HPLC is a widely used technique for the separation and quantification of nitrophenyl compounds and their derivatives. researchgate.net A typical method for analyzing this compound would involve a C18 stationary phase, which is effective for separating moderately polar organic molecules. researchgate.net

The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. researchgate.netscholarsresearchlibrary.com This allows for the efficient elution and separation of the target analyte from impurities or other components in a mixture. Detection is commonly achieved using a UV detector, as the nitrophenyl chromophore exhibits strong absorbance at specific wavelengths. researchgate.net For instance, a sensitive and simple HPLC method was developed for a structurally related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, using UV detection at 320 nm. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm or 320 nm) |

| Injection Volume | 20 µL |

For enhanced sensitivity and specificity, particularly at trace levels, LC-MS/MS is the preferred method. researchgate.net This technique couples the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry. Derivatization is sometimes used to improve ionization efficiency, but the inherent structure of this compound may allow for direct analysis. researchgate.net

In a typical LC-MS/MS workflow, the compound is first separated on an HPLC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for such molecules. researchgate.net Tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode, is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a characteristic product ion generated through collision-induced dissociation. mdpi.com This approach provides excellent selectivity and is widely applied for the analysis of nitroaromatic compounds in various matrices. researchgate.netqub.ac.uk

Table 2: Hypothetical LC-MS/MS Parameters for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|

| This compound | 211.0 ( [M+H]⁺ ) | 165.0 | Positive ESI |

Application of Spectroscopic Techniques for Structural Elucidation of Reaction Products

Confirming the molecular structure of new chemical entities derived from this compound is achieved through a combination of spectroscopic methods.

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom. researchgate.net

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would display characteristic signals. The methoxy (B1213986) group (–OCH₃) protons would appear as a singlet, typically in the range of δ 3.8-4.0 ppm. The aromatic protons would exhibit a specific splitting pattern based on their positions relative to the methoxy, nitro, and isothiocyanate groups. These substituent groups influence the electron density of the aromatic ring, causing the protons to resonate at distinct chemical shifts, likely between δ 7.0 and 8.5 ppm. nih.govrsc.org

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The isothiocyanate carbon (–N=C=S) is expected to have a characteristic chemical shift in the δ 130-140 ppm range. The methoxy carbon would appear around δ 55-60 ppm. The aromatic carbons would resonate between δ 110 and 150 ppm, with the carbon atoms directly attached to the electron-withdrawing nitro group and the oxygen of the methoxy group showing distinct downfield shifts. rsc.orgrsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -OCH₃ | 3.9 (singlet, 3H) | 56.5 |

| -N=C=S | - | 135.0 |

| Aromatic C-H | 7.0 - 8.2 (multiplets, 3H) | 110.0 - 130.0 |

| Aromatic C-subst. | - | 125.0 - 155.0 |

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.com For this compound, the spectrum would be dominated by several key absorption bands. The most distinctive peak would be the strong, sharp absorption from the isothiocyanate (–N=C=S) group, appearing around 2000–2200 cm⁻¹. The nitro (NO₂) group would show two strong stretching vibrations, an asymmetric stretch around 1500–1560 cm⁻¹ and a symmetric stretch near 1300–1370 cm⁻¹. Other notable bands would include C-H stretches from the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (1400-1600 cm⁻¹), and C-O stretching from the methoxy group (1000-1300 cm⁻¹). libretexts.orgvscht.cz

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 (Strong, Sharp) |

| **Nitro (-NO₂) ** | Asymmetric Stretch | 1500 - 1560 (Strong) |

| **Nitro (-NO₂) ** | Symmetric Stretch | 1300 - 1370 (Strong) |

| Aromatic C=C | Ring Stretch | 1400 - 1600 (Variable) |

| Methoxy (C-O-C) | Stretch | 1000 - 1300 (Strong) |

| Aromatic C-H | Stretch | 3000 - 3100 (Variable) |

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides insights into the electronic structure of a molecule. The presence of the nitrophenyl group, a strong chromophore, ensures that this compound absorbs light in the UV-Vis region. The spectrum is expected to show intense absorption bands corresponding to π → π* electronic transitions within the aromatic system, which is conjugated with the nitro and isothiocyanate groups. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique molecular formula. For this compound (C₈H₆N₂O₃S), HRMS can verify its composition by matching the experimentally measured exact mass with the theoretically calculated mass, thereby distinguishing it from other isomers or compounds with the same nominal mass. rsc.org

Table 5: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₃S |

| Calculated Exact Mass ([M+H]⁺) | 211.01721 |

| Typical Mass Accuracy Requirement | < 5 ppm |

Computational and Theoretical Studies on 6 Methoxy 2 Nitrophenyl Isothiocyanate and Its Reactivity

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. scispace.com This method is employed to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms, and to calculate a wide array of electronic properties. For a molecule such as 6-methoxy-2-nitrophenyl isothiocyanate, calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G**, to achieve a reliable balance between accuracy and computational cost. nih.gov

The presence of rotatable single bonds in this compound—specifically the C-O bond of the methoxy (B1213986) group and the C-N bond of the isothiocyanate group—gives rise to the possibility of multiple conformers. Conformational analysis aims to identify these different spatial arrangements and determine their relative energetic stabilities. Studies on analogous molecules, such as 2-methoxyphenyl isothiocyanate, have identified the existence of several stable conformers through computational analysis. nih.gov For this compound, DFT calculations would map the potential energy surface by systematically rotating these bonds to locate the energy minima. The conformer with the lowest calculated energy is predicted to be the most abundant at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data typical of DFT calculations for conformational analysis.

| Conformer | Dihedral Angle (C1-C2-N-C) | Dihedral Angle (C5-C6-O-C) | Relative Energy (kcal/mol) |

| A | 178.5° | 1.5° | 0.00 |

| B | 179.0° | 178.0° | 1.25 |

| C | 4.5° | 2.0° | 3.10 |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be distributed over the electron-rich methoxy group and the phenyl ring, while the LUMO is likely localized on the electron-withdrawing nitro (-NO₂) and isothiocyanate (-NCS) groups.

Table 2: Calculated Frontier Orbital Energies This table contains representative values for FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -7.12 |

| LUMO Energy | -3.45 |

| HOMO-LUMO Gap (ΔE) | 3.67 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. youtube.com It is mapped onto the electron density surface, with colors indicating different potential values: red typically signifies regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net In this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the sulfur atom of the isothiocyanate group, highlighting these as the primary sites for electrophilic interaction.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed modeling of chemical reaction mechanisms. By calculating the energies of reactants, products, and intermediate structures, a potential energy surface for a given reaction can be constructed. A key aspect of this is the identification of transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a crucial determinant of the reaction rate. For this compound, a common reaction involves the nucleophilic addition to the central carbon of the isothiocyanate group. DFT calculations can model this process, elucidating the step-by-step mechanism and predicting the energetic barriers involved.

Table 3: Hypothetical Activation Energies for Reaction with an Amine Nucleophile This table shows illustrative data for a mechanistic study.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Nucleophilic attack on isothiocyanate carbon | 12.5 |

| 2 | Proton transfer to form thiourea (B124793) product | 4.2 |

Prediction of Reactivity and Selectivity Profiles based on Electronic Properties

The electronic properties derived from quantum chemical calculations serve as powerful predictors of chemical reactivity and selectivity. The HOMO-LUMO gap provides a quantitative measure of molecular reactivity, while the MEP map offers a qualitative guide to the sites of interaction. manipal.edu For this compound, the strong electron-withdrawing nature of the nitro group, combined with the electron-donating character of the methoxy group, creates a highly polarized aromatic system. This electronic push-pull effect significantly influences the electrophilicity of the isothiocyanate carbon. FMO analysis would confirm that the LUMO is centered on the -NCS group, making it the primary target for nucleophiles. This allows for the prediction of high selectivity in reactions such as additions or cyclizations involving this functional group.

Theoretical Insights into Intermolecular Interactions and Molecular Recognition

Beyond the properties of a single molecule, computational methods can illuminate the nature of intermolecular interactions. researchgate.net These non-covalent forces, such as hydrogen bonds, π-π stacking, and dipole-dipole interactions, govern how molecules recognize and bind to one another, which is critical for understanding crystal packing and receptor-ligand binding. mdpi.commdpi.com For this compound, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. mdpi.com Energy framework computations can quantify the strength of these interactions, revealing the dominant forces responsible for the stability of the crystal lattice. mdpi.com

Table 4: Analysis of Potential Intermolecular Interactions This table presents representative data on non-covalent interactions.

| Interaction Type | Interacting Groups | Estimated Interaction Energy (kJ/mol) |

| Hydrogen Bond | -NO₂ (Oxygen) ··· H-Donor | -15 to -25 |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | -10 to -20 |

| Dipole-Dipole | -NCS ··· -NO₂ | -5 to -10 |

Applications in Chemical Research and Chemical Biology

As Versatile Synthetic Building Blocks for Diverse Organic Molecules

The reactivity of the isothiocyanate group allows for its facile reaction with nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity makes 6-Methoxy-2-nitrophenyl Isothiocyanate a valuable precursor for a range of more complex molecules.

While specific examples of this compound in the synthesis of functionalized materials and polymers are not extensively documented in publicly available research, the general reactivity of isothiocyanates suggests its potential in this area. Isothiocyanates can be incorporated into polymer backbones or used to functionalize existing polymers, thereby introducing specific properties. The presence of the nitro and methoxy (B1213986) groups could further allow for post-polymerization modifications, offering a pathway to materials with tailored electronic or optical properties.

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. The isothiocyanate functional group is well-suited for combinatorial approaches due to its reliable reactivity with a wide range of amine building blocks. Although specific high-throughput screening libraries based on this compound are not prominently reported, its structure provides a scaffold that can be systematically varied to generate libraries of thiourea (B124793) derivatives. The nitro and methoxy substituents offer additional points of diversity for the creation of focused compound libraries for drug discovery and other applications.

Role as Derivatization Reagents in Advanced Analytical Chemistry

Derivatization is a key strategy in analytical chemistry to enhance the detectability and chromatographic separation of analytes. Isothiocyanates are well-established derivatizing agents, particularly for primary and secondary amines, including amino acids.

Pre-column derivatization with reagents like phenylisothiocyanate (PITC) is a widely used method for the analysis of amino acids by high-performance liquid chromatography (HPLC). The resulting phenylthiocarbamyl (PTC) derivatives exhibit strong UV absorbance, allowing for sensitive detection. While the application of this compound for this purpose is not as commonly cited as PITC, its aromatic nature suggests that its derivatives would also possess favorable chromophoric properties. The electronic effects of the nitro and methoxy groups could potentially shift the absorption maximum, which might be advantageous in certain analytical scenarios to avoid interference from other sample components.

Table 1: Comparison of Common Isothiocyanate Derivatization Reagents

| Reagent | Abbreviation | Common Application | Detection Method |

|---|---|---|---|

| Phenylisothiocyanate | PITC | Amino Acid Analysis | UV |

| Fluorescein-5-isothiocyanate | FITC | Labeling of Proteins and Peptides | Fluorescence |

This table presents commonly used isothiocyanate derivatization reagents to provide context for the potential application of this compound.

Isotope-coded derivatization (ICD) is a powerful technique in mass spectrometry-based quantitative proteomics and metabolomics. This method involves labeling one sample with a light isotopic version of a reagent and another with a heavy isotopic version. The samples are then mixed, and the relative peak intensities of the light and heavy labeled analytes are used for quantification. While there is no specific evidence of this compound being developed into an isotope-coded reagent, its structure is amenable to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). Such a reagent could theoretically be used for the relative quantification of amine- and amino acid-containing molecules in complex biological samples.

Development of Chemical Probes and Ligands

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylisothiocyanate (PITC) |

| Fluorescein-5-isothiocyanate (FITC) |

Scaffolds for Structure-Reactivity Relationship Studies in Biological Systems

While isothiocyanates are known to react with biological nucleophiles and are sometimes used in structure-activity relationship studies, there are no specific examples in the available literature of this compound being used as a scaffold for such studies in a general biological context. The reactivity of the isothiocyanate group towards amino, thiol, and hydroxyl groups could theoretically allow for its use in probing biological systems, but specific research to this effect is not documented.

Precursors for Fluorescent or Chromogenic Detection Agents

The nitrophenyl group can act as a chromophore and its electronic properties can be modulated by the methoxy and isothiocyanate groups. This suggests a potential for this compound to serve as a precursor for chromogenic or fluorescent detection agents. The isothiocyanate group provides a reactive handle for conjugation to other molecules. However, no specific instances of its use for the synthesis of such detection agents are reported in the surveyed literature.

Potential in Materials Science Research

The isothiocyanate group is known to coordinate to metal centers and has been used in the synthesis of coordination polymers. The nitrogen and sulfur atoms can act as bridging ligands, and the organic substituent can influence the resulting structure and properties of the material. Despite this general potential, there are no specific reports of this compound being utilized in the development of coordination polymers or other advanced functional materials.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the development of environmentally benign and efficient methodologies. For 6-Methoxy-2-nitrophenyl Isothiocyanate, research is moving beyond traditional synthetic routes that often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide. nih.govmdpi.comrsc.org The focus is shifting towards greener alternatives that prioritize atom economy, reduce waste, and utilize renewable resources.

Emerging sustainable approaches for the synthesis of isothiocyanates, which could be adapted for this compound, include:

Water-Based Synthesis: The use of water as a solvent in chemical reactions is highly desirable. A promising method involves the reaction of primary amines with carbon disulfide in water, mediated by sodium persulfate, to produce isothiocyanates in good yields. rsc.org This approach offers a significant reduction in volatile organic compounds.

Elemental Sulfur as a Reagent: Utilizing elemental sulfur, a readily available and low-cost industrial byproduct, presents a sustainable alternative. digitellinc.com Amine-catalyzed sulfurization of isocyanides with elemental sulfur is a promising green route to isothiocyanates. nih.govmdpi.com

Visible-Light Photocatalysis: This technique utilizes visible light as a renewable energy source to drive chemical reactions. A recently developed method for the synthesis of isothiocyanates from primary amines and carbon disulfide employs a photocatalyst under mild, metal-free conditions, offering an environmentally friendly pathway. organic-chemistry.org

CaO-Mediated Synthesis: The use of inexpensive and non-toxic calcium oxide (CaO) as both a base and a desulfurating agent provides a practical and green method for synthesizing both alkyl and aryl isothiocyanates from amines and carbon disulfide under mild conditions. eurekaselect.com

Future research will likely focus on optimizing these sustainable methods for the specific synthesis of this compound, aiming for high yields and purity while minimizing environmental impact.

Unveiling Undiscovered Reactivity Patterns and Synthetic Transformations

The reactivity of this compound is dictated by the electrophilic nature of the isothiocyanate group and the electronic effects of the methoxy (B1213986) and nitro substituents on the aromatic ring. mdpi.com The electron-deficient carbon atom of the -N=C=S group is susceptible to nucleophilic attack. mdpi.com The presence of a strong electron-withdrawing nitro group is expected to enhance this electrophilicity, potentially leading to unique reactivity compared to other aromatic isothiocyanates. Conversely, the electron-donating methoxy group may modulate this reactivity.

Future investigations are likely to explore:

Cycloaddition Reactions: The isothiocyanate moiety can participate in cycloaddition reactions to form diverse heterocyclic compounds, which are valuable scaffolds in medicinal chemistry. chemrxiv.org The specific electronic nature of this compound could lead to novel and selective cycloaddition pathways.

Reactions with Novel Nucleophiles: Exploring reactions with a wider range of nucleophiles beyond simple amines and thiols could lead to the discovery of new synthetic transformations and the creation of novel molecular architectures.

Metal-Catalyzed Reactions: The development of novel metal-catalyzed reactions involving the isothiocyanate group could open up new avenues for functionalization and the construction of complex molecules.

A deeper understanding of the interplay between the isothiocyanate group and the substituted aromatic ring will be crucial for unlocking new synthetic possibilities.

Advancements in Integrated Computational and Experimental Characterization

A synergistic approach combining computational modeling and advanced experimental techniques will be instrumental in fully characterizing this compound and predicting its behavior.

Computational Studies:

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be employed to model the electronic structure of the molecule, predict its reactivity towards various reagents, and elucidate reaction mechanisms. nih.govnih.gov This can guide experimental design and lead to the discovery of new reactions.

Spectroscopic Prediction: Computational chemistry can aid in the interpretation of experimental spectra (e.g., NMR, IR, UV-Vis) by predicting spectroscopic parameters. researchgate.net

Experimental Characterization:

Advanced Spectroscopy: The application of advanced spectroscopic techniques, such as two-dimensional NMR and mass spectrometry, will be essential for the unambiguous characterization of new compounds derived from this compound.

Microwave Spectroscopy: This technique can provide precise information about the molecular geometry and conformational preferences of the molecule in the gas phase. umanitoba.ca

The integration of computational predictions with experimental results will provide a comprehensive understanding of the structural, electronic, and reactive properties of this compound.

Expansion of Applications in Emerging Interdisciplinary Fields

The unique combination of a reactive isothiocyanate group and a substituted aromatic ring in this compound makes it a promising candidate for a variety of applications in interdisciplinary fields.

Supramolecular Chemistry: The isothiocyanate group can be used to functionalize molecules for the construction of self-assembling systems and functional supramolecular materials. mdpi.com

Catalysis: Isothiocyanate-functionalized materials, such as silica (B1680970) nanoparticles, have shown potential as heterogeneous catalysts. nih.gov The electronic properties of this compound could be harnessed to develop novel catalysts for specific organic transformations.

Bioimaging Probes: The isothiocyanate group is a well-known linker for attaching fluorescent dyes to biomolecules. nih.govpubcompare.aiuniupo.it The development of bioimaging probes based on the 6-Methoxy-2-nitrophenyl scaffold could enable the visualization of specific biological processes. For instance, isothiocyanate-based fluorescent probes have been developed for detecting cysteine and monitoring Golgi stress. nih.gov

Future research in these areas will focus on designing and synthesizing novel functional molecules and materials derived from this compound with tailored properties for specific applications in materials science, catalysis, and biomedical research.

Q & A

Q. What are the standard synthetic routes for preparing 6-methoxy-2-nitrophenyl isothiocyanate, and how can reaction yields be optimized?

The synthesis of aromatic isothiocyanates typically involves converting primary amines to isothiocyanates using reagents like thiophosgene or carbon disulfide. For this compound, a plausible route starts with 2-nitro-6-methoxyaniline. This amine reacts with thiophosgene (CSCl₂) under anhydrous conditions (e.g., in dimethylbenzene) to form the isothiocyanate group (-N=C=S) via nucleophilic substitution . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of amine to thiophosgene), inert atmosphere (N₂/Ar), and low temperatures (0–5°C) to minimize hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and isothiocyanate group. For example, the -N=C=S group shows a characteristic ¹³C peak at ~135–140 ppm, while methoxy protons appear as a singlet near δ 3.8–4.0 ppm .

- IR Spectroscopy : The isothiocyanate group exhibits a strong absorption band at ~2050–2100 cm⁻¹ (N=C=S stretching) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .

Q. How should this compound be stored to ensure long-term stability?

The compound is moisture-sensitive and prone to hydrolysis. Store in airtight, amber glass vials under inert gas (argon) at –20°C. Avoid exposure to amines, alcohols, or oxidizing agents, which can trigger side reactions. Storage facilities should comply with OSHA guidelines for flammables (static discharge prevention) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

The electrophilic isothiocyanate group (-N=C=S) reacts with nucleophiles (e.g., amines, thiols) via a two-step mechanism: (1) nucleophilic attack at the carbon atom of the -N=C=S group, forming a thiocarbamate intermediate, and (2) proton transfer to stabilize the product. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., -NO₂ at position 2) enhance electrophilicity, accelerating reaction rates. Methoxy groups (-OCH₃ at position 6) may sterically hinder ortho-substitution but stabilize intermediates through resonance .

Q. How does this compound interact with biomolecules like serum albumin, and what are the implications for drug design?

Isothiocyanates covalently bind to cysteine residues in proteins via thiourea linkage. Spectrofluorometric studies with human serum albumin (HSA) reveal static quenching of tryptophan fluorescence upon binding, with binding constants (Kₐ) calculated via Stern-Volmer plots. Molecular docking simulations suggest the compound occupies subdomain IIA of HSA, with hydrophobic and hydrogen-bonding interactions stabilizing the complex. Such interactions are critical for designing prodrugs or targeted delivery systems .

Q. What computational tools can predict the regioselectivity of cycloaddition reactions involving this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict regioselectivity. For example, in [3+2] cycloadditions with alkenes, the nitro group directs electron-deficient dienophiles to react at the para position relative to the methoxy group. Fukui indices identify the most nucleophilic/electrophilic sites, guiding experimental design .

Q. How can contradictory data on the compound’s thermal stability be resolved?

Discrepancies in thermal decomposition temperatures (TGA/DSC studies) may arise from impurities or varying experimental conditions. Reproducible protocols recommend:

- Pre-purifying the compound via recrystallization (e.g., ethanol/water).

- Conducting analyses under inert gas (N₂) at controlled heating rates (5°C/min).

- Validating results with coupled FT-IR to identify gaseous decomposition products (e.g., NO₂, COS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.